1-Naphthol, isoBOC
Overview
Description
1-Naphthol, isoBOC is an organic compound with the molecular formula C15H16O3. It is a derivative of naphthol, featuring a tert-butoxycarbonyl (BOC) protecting group attached to the hydroxyl group on the naphthalene ring. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
1-Naphthol, isoBOC can be synthesized through several methods. One common synthetic route involves the protection of 1-naphthol with a tert-butoxycarbonyl (BOC) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial production methods for this compound may involve similar protection reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
1-Naphthol, isoBOC undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to dihydronaphthols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted naphthols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces dihydronaphthols .
Scientific Research Applications
1-Naphthol, isoBOC has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthol, isoBOC involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo metabolic transformations mediated by enzymes such as cytochrome P450. These transformations can lead to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects .
Comparison with Similar Compounds
1-Naphthol, isoBOC can be compared with other similar compounds, such as:
1-Naphthol: The parent compound without the BOC protecting group.
2-Naphthol: An isomer with the hydroxyl group at the 2-position.
1-Naphthylamine: A derivative with an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its stability and versatility as a protected form of 1-Naphthol, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-methylpropyl naphthalen-1-yl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-11(2)10-17-15(16)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMHKZYHOHSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423906 | |
Record name | 1-Naphthol, isoBOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112240-72-9 | |
Record name | 1-Naphthol, isoBOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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